molecular formula C8H9N2NaO3 B6196829 sodium 2-[3-(1H-pyrazol-1-yl)oxetan-3-yl]acetate CAS No. 2680531-68-2

sodium 2-[3-(1H-pyrazol-1-yl)oxetan-3-yl]acetate

Cat. No.: B6196829
CAS No.: 2680531-68-2
M. Wt: 204.2
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Description

Sodium 2-[3-(1H-pyrazol-1-yl)oxetan-3-yl]acetate is a chemical compound that features a pyrazole ring fused to an oxetane ring, with an acetate group attached to the oxetane ring

Synthetic Routes and Reaction Conditions:

  • Starting Materials: The synthesis typically begins with 1H-pyrazole and oxetane derivatives.

  • Reaction Steps: The pyrazole ring is first activated, followed by its reaction with an oxetane derivative under specific conditions.

  • Industrial Production Methods: Large-scale synthesis involves optimizing reaction conditions to achieve high yield and purity, often using catalysts and controlled environments.

Types of Reactions:

  • Oxidation: The compound can undergo oxidation reactions, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

  • Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.

  • Substitution: Substitution reactions involve replacing a functional group in the compound with another group, using reagents like halides or alkylating agents.

Common Reagents and Conditions:

  • Oxidation: Potassium permanganate, hydrogen peroxide, acidic conditions.

  • Reduction: Lithium aluminum hydride, sodium borohydride, inert atmosphere.

  • Substitution: Halides, alkylating agents, polar solvents.

Major Products Formed:

  • Oxidation: Carboxylic acids, ketones.

  • Reduction: Alcohols, amines.

  • Substitution: Halogenated compounds, alkylated derivatives.

Scientific Research Applications

Chemistry: Sodium 2-[3-(1H-pyrazol-1-yl)oxetan-3-yl]acetate is used in organic synthesis as a building block for more complex molecules. Biology: The compound has shown potential in biological studies, particularly in enzyme inhibition and as a probe in biochemical assays. Medicine: Research is ongoing to explore its use in drug development, particularly for its anti-inflammatory and analgesic properties. Industry: The compound is used in the production of specialty chemicals and materials due to its unique structural properties.

Mechanism of Action

The compound exerts its effects through interactions with specific molecular targets, such as enzymes or receptors. The exact mechanism may involve binding to active sites, altering enzyme activity, or modulating signaling pathways.

Comparison with Similar Compounds

  • Pyrazole derivatives: Similar compounds include pyrazole itself and its various derivatives.

  • Oxetane derivatives: Compounds like oxetane and its derivatives share structural similarities.

Uniqueness: Sodium 2-[3-(1H-pyrazol-1-yl)oxetan-3-yl]acetate is unique due to the fusion of the pyrazole and oxetane rings, which imparts distinct chemical and biological properties compared to its individual components.

This compound's unique structure and diverse applications make it a valuable subject of study in various scientific fields. Further research may uncover additional uses and benefits, contributing to advancements in chemistry, biology, medicine, and industry.

Properties

CAS No.

2680531-68-2

Molecular Formula

C8H9N2NaO3

Molecular Weight

204.2

Purity

95

Origin of Product

United States

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